molecular formula C22H22N4O4 B236523 N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No. B236523
M. Wt: 406.4 g/mol
InChI Key: KPKFOXWAYVJNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide, also known as BNIPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BNIPQ belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide is not fully understood. However, it has been proposed that N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. For example, N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has been found to inhibit the activity of tyrosine kinase, which is involved in cell signaling pathways. N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has also been found to inhibit the replication of various viruses such as HIV and hepatitis B virus. Additionally, N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide in lab experiments is its broad range of therapeutic applications. N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has shown potential as a therapeutic agent in various diseases such as cancer, viral infections, and neurodegenerative diseases. Another advantage of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide is its relatively low toxicity, which makes it a safe compound to use in lab experiments.
One limitation of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide. One direction is to investigate the potential of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide as a therapeutic agent in other diseases such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate the potential of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide as a drug delivery system for other therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide and to optimize its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide involves the reaction of 4-benzylpiperazine with 4-nitrobenzaldehyde, followed by the reduction of the nitro group to an amine group. The final step involves the reaction of the amine group with 5-nitro-2-furoic acid to produce N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and mass spectrometry.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has shown potential as a therapeutic agent in various scientific studies. It has been found to have antitumor, antiviral, and antibacterial properties. N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.

properties

Product Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C22H22N4O4/c27-22(20-10-11-21(30-20)26(28)29)23-18-6-8-19(9-7-18)25-14-12-24(13-15-25)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,23,27)

InChI Key

KPKFOXWAYVJNSJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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